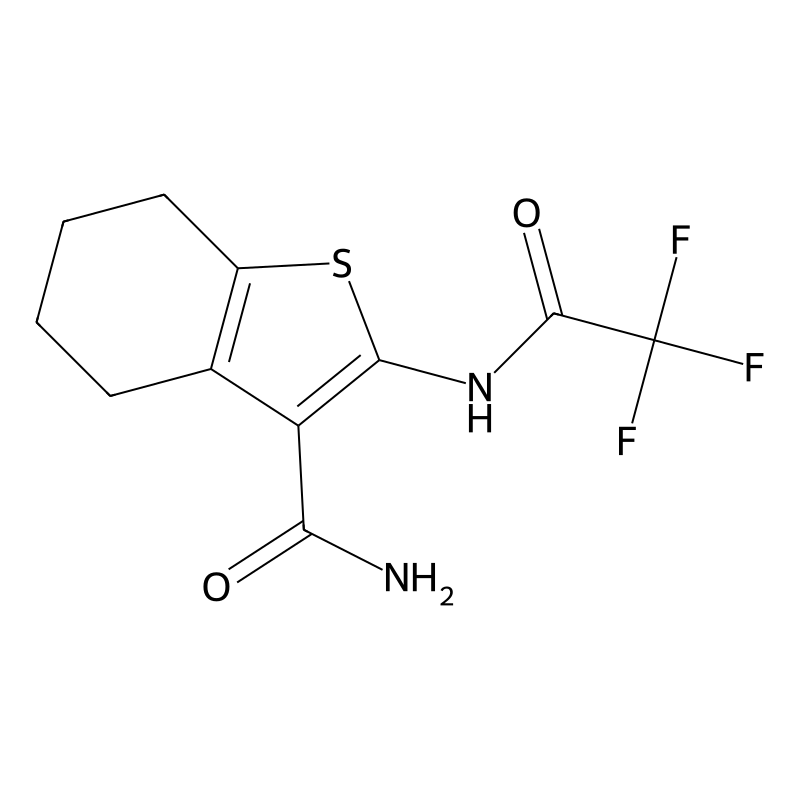

2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule belonging to the class of benzo[b]thiophene derivatives. This compound features a tetrahydrobenzo[b]thiophene core structure, which is a bicyclic compound containing both thiophene and benzene rings. The trifluoroacetamido group at the 2-position significantly enhances its chemical reactivity and biological activity. The presence of the carboxamide functional group at the 3-position further contributes to its potential applications in medicinal chemistry.

- Oxidation: The tetrahydrobenzo[b]thiophene moiety can undergo oxidation to yield more reactive intermediates.

- Nucleophilic Substitution: The trifluoroacetamido group can be substituted with other nucleophiles under appropriate conditions, enabling the synthesis of diverse derivatives.

- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or other condensation products.

These reactions demonstrate the versatility of 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in organic synthesis and its potential as a precursor for more complex molecules .

Benzo[b]thiophene derivatives, including this compound, have been studied for their biological activities. They exhibit a range of pharmacological effects such as:

- Anti-inflammatory Activity: Compounds similar to 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown significant anti-inflammatory properties in various assays.

- Antioxidant Properties: Some studies indicate that these compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress .

- Potential Anticancer Effects: Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through various mechanisms.

The biological activities of this compound make it a candidate for further pharmacological studies and development into therapeutic agents.

The synthesis of 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves several steps:

- Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Carboxamide Group: The carboxylic acid derivative is converted to the corresponding carboxamide using amine reagents.

- Trifluoroacetylation: The trifluoroacetamido group is introduced via reaction with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a suitable base.

These synthetic routes allow for the efficient production of this compound and its analogs .

Due to its unique structure and biological properties, 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.

- Chemical Probes: For studying biological pathways related to inflammation and oxidative stress.

- Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In vitro Assays: To evaluate its effectiveness against various cell lines and determine cytotoxicity or therapeutic index.

Such studies are crucial for understanding how this compound may function as a therapeutic agent and its potential side effects .

Several compounds share structural similarities with 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-thiophenecarboxylic acid | Structure | Exhibits strong anti-inflammatory activity |

| 5-Methylbenzo[b]thiophene-3-carboxamide | Structure | Known for its antioxidant properties |

| 3-(Trifluoromethyl)benzo[b]thiophene | Structure | Used in material science applications |

Uniqueness

The uniqueness of 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its trifluoroacetamido substituent which enhances lipophilicity and bioavailability compared to other similar compounds. This modification may lead to improved pharmacokinetic profiles and increased potency against specific biological targets.